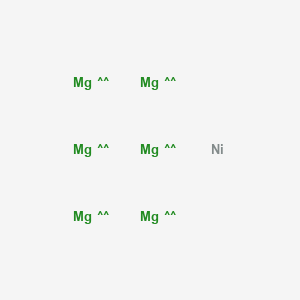
Magnesium--nickel (6/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium–nickel (6/1) is a compound consisting of magnesium and nickel in a 6:1 ratio. This compound is of significant interest due to its unique properties and potential applications in various fields, including materials science, chemistry, and industry. Magnesium is known for its lightweight and high strength, while nickel contributes to the compound’s stability and resistance to corrosion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Magnesium–nickel (6/1) can be synthesized through various methods, including mechanical alloying and high-temperature solid-state reactions. One common method involves ball milling magnesium and nickel powders under an inert atmosphere to prevent oxidation. The powders are mixed in the desired ratio and subjected to mechanical milling, which induces solid-state reactions and forms the compound .
Industrial Production Methods: In industrial settings, the compound can be produced using the Pidgeon process, which involves the reduction of magnesium oxide with silicon in the presence of nickel. The process is carried out at high temperatures, typically around 1200°C, in a vacuum or inert atmosphere to prevent oxidation .
Análisis De Reacciones Químicas
Types of Reactions: Magnesium–nickel (6/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized in the presence of oxygen at elevated temperatures, forming magnesium oxide and nickel oxide.
Reduction: It can be reduced using hydrogen gas at high temperatures, resulting in the formation of magnesium hydride and nickel metal.
Substitution: The compound can undergo substitution reactions with halogens, forming magnesium halides and nickel halides.
Major Products Formed:
- Oxidation: Magnesium oxide and nickel oxide
- Reduction: Magnesium hydride and nickel metal
- Substitution: Magnesium halides and nickel halides
Aplicaciones Científicas De Investigación
Magnesium–nickel (6/1) has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which magnesium–nickel (6/1) exerts its effects is primarily through its interaction with other chemical species. In catalytic applications, the compound provides active sites for the adsorption and activation of reactants, facilitating chemical transformations. The presence of nickel enhances the compound’s stability and resistance to deactivation, while magnesium contributes to its lightweight and high reactivity .
Comparación Con Compuestos Similares
- Magnesium–copper (6/1)
- Magnesium–zinc (6/1)
- Magnesium–aluminum (6/1)
Comparison: Magnesium–nickel (6/1) is unique due to its combination of lightweight and high strength, along with excellent corrosion resistance. Compared to magnesium–copper (6/1), it offers better stability and resistance to oxidation. Magnesium–zinc (6/1) has similar properties but is less effective as a catalyst. Magnesium–aluminum (6/1) is lighter but lacks the same level of corrosion resistance and catalytic activity .
Propiedades
Número CAS |
237081-55-9 |
|---|---|
Fórmula molecular |
Mg6Ni |
Peso molecular |
204.53 g/mol |
InChI |
InChI=1S/6Mg.Ni |
Clave InChI |
NNGZJIVLMLYHQV-UHFFFAOYSA-N |
SMILES canónico |
[Mg].[Mg].[Mg].[Mg].[Mg].[Mg].[Ni] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


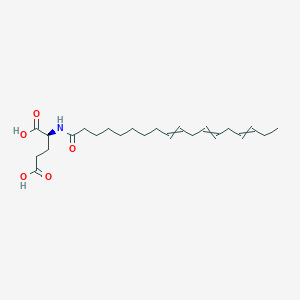
![Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-3-phenoxy-, (1S,2S,3R,5R)-](/img/structure/B14238182.png)
![[(2R,4S)-4-chloro-1,3-dioxolan-2-yl]methanol;4-nitrobenzoic acid](/img/structure/B14238185.png)
![9-[10-(Naphthalen-1-YL)anthracen-9-YL]-9H-carbazole](/img/structure/B14238193.png)
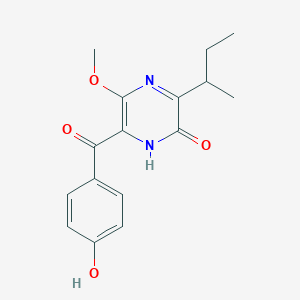
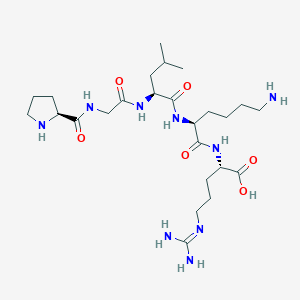

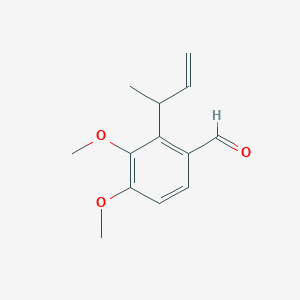
![[2,2-Dimethyl-3-(oxoacetyl)cyclobutyl]acetic acid](/img/structure/B14238248.png)

![3,5-Bis{[11-(decylamino)-11-oxoundecyl]oxy}benzoic acid](/img/structure/B14238261.png)
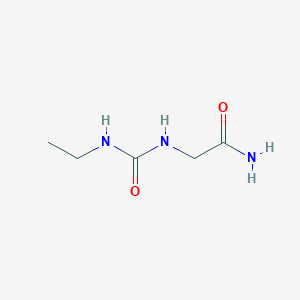
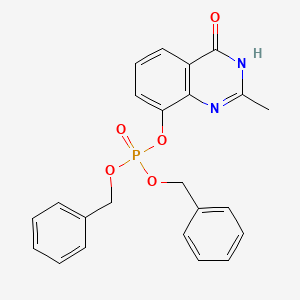
![5H-[1,2,4]Thiadiazolo[4,5-a]pyridine](/img/structure/B14238267.png)
